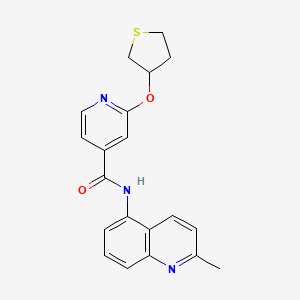

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Description

Properties

IUPAC Name |

N-(2-methylquinolin-5-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2S/c1-13-5-6-16-17(22-13)3-2-4-18(16)23-20(24)14-7-9-21-19(11-14)25-15-8-10-26-12-15/h2-7,9,11,15H,8,10,12H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBABCRIVHVZLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)NC(=O)C3=CC(=NC=C3)OC4CCSC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide (CAS Number: 2034621-69-5) is a synthetic compound belonging to the class of quinoline derivatives, which has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

The molecular formula of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide is C20H19N3O2S, with a molecular weight of 365.5 g/mol. The compound features a quinoline core, a tetrahydrothiophene moiety, and an isonicotinamide group, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C20H19N3O2S |

| Molecular Weight | 365.5 g/mol |

| CAS Number | 2034621-69-5 |

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition:

Quinoline derivatives are known to inhibit various enzymes by binding to their active sites. This inhibition can disrupt metabolic pathways and cellular functions.

2. Receptor Modulation:

The compound may interact with specific cellular receptors, influencing signal transduction pathways that regulate cell growth and differentiation.

3. DNA Interaction:

There is potential for DNA intercalation, where the compound inserts itself between DNA base pairs, potentially disrupting replication and transcription processes.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide have shown efficacy against various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer (DU-145).

In vitro tests demonstrated that certain analogs could inhibit cell proliferation at low micromolar concentrations:

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| Quinoline Derivative A | MDA-MB-231 | 4.0 |

| Quinoline Derivative B | DU-145 | 2.1 |

Neuroprotective Effects

Research has suggested that compounds with similar structures may exert neuroprotective effects by inhibiting mitochondrial complex I activity. This inhibition can reduce oxidative stress in neuronal cells, which is critical in the context of neurodegenerative diseases such as Parkinson's disease.

Case Studies

Case Study 1: Antitumor Activity

A study focused on the efficacy of a related quinoline derivative showed promising results in inhibiting tumor growth in xenograft models. The treatment led to a significant reduction in tumor size compared to control groups.

Case Study 2: Neuroprotection in Cell Models

Another investigation assessed the neuroprotective properties of N-(2-methylquinolin-5-yl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide in neuronal cell cultures exposed to neurotoxic agents. The results indicated a marked decrease in cell death rates when treated with the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolidinedione-Isonicotinamide Derivatives (Compounds 68, 69, 70)

The thiazolidinedione-isonicotinamide derivatives (e.g., N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide ) share the isonicotinamide moiety with the target compound but differ in their core structure. These derivatives exhibit broad-spectrum antimicrobial activity, with MIC values ranging from 12.5–50 µg/mL against bacterial and fungal strains (Table 1). The thiazolidinedione ring and substituents like benzylidene or furan-2-ylmethylene groups enhance their bioactivity, likely through interactions with microbial enzymes or membrane proteins .

Key Structural Differences :

- Core scaffold: Thiazolidinedione vs. quinoline-pyridine.

- Substituents: Chlorophenyl and heteroaromatic groups in derivatives vs. tetrahydrothiophene and methylquinoline in the target compound.

- Biological Activity : Antimicrobial (thiazolidinediones) vs. undetermined (target compound).

Substituted Acetamide Derivatives (Compound 4a)

The synthesis of 2-((4-(4-chlorophenyl)-5-cyano-6-hydroxypyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) involves coupling a quinoxaline-acetamide core with pyrimidine-thiol groups. This compound, with a 90.2% yield and 230–232°C melting point, highlights the role of sulfur bridges and aromatic stacking in stabilizing molecular interactions.

Key Structural Differences :

- Bridging group : Thioether (4a) vs. tetrahydrothiophen-3-yloxy (target).

- Core: Quinoxaline vs. quinoline-pyridine.

Data Table: Comparison of Structural and Functional Features

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.